molecular formula C16H23ClN2O B3026258 4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 67579-11-7

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Cat. No.: B3026258
CAS No.: 67579-11-7
M. Wt: 294.82 g/mol
InChI Key: VATXTTIUXCECJO-HUUCEWRRSA-N
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Preparation Methods

The synthetic routes and reaction conditions for U-48520 are not widely documented in the literature. industrial production methods likely involve specialized chemical processes to achieve high purity. Researchers may need to explore proprietary or unpublished sources to obtain detailed information on its synthesis.

Chemical Reactions Analysis

U-48520 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions are also not well-documented. Researchers interested in U-48520’s reactivity should conduct further investigations to uncover specific reaction pathways and intermediates.

Scientific Research Applications

    Forensic Chemistry & Toxicology: U-48520 could serve as a reference standard for identifying and quantifying this compound in forensic samples.

    Opioid Research: Researchers may study its pharmacological properties, receptor interactions, and potential toxicity.

    Medicinal Chemistry: Investigating U-48520’s structure-activity relationships may lead to the development of novel analgesics or therapeutic agents.

Mechanism of Action

Unfortunately, the precise mechanism by which U-48520 exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and signaling pathways.

Comparison with Similar Compounds

While U-48520 shares structural similarities with other opioids, its uniqueness lies in its specific chemical features. Unfortunately, no comprehensive list of similar compounds is readily available.

Properties

IUPAC Name

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXTTIUXCECJO-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342692
Record name rel-4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-11-7
Record name rel-4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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